N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Applications
Thiazole derivatives have been identified as having potential anticancer properties. For example, tiazofurin is a thiazole derivative known for its anticancer activity .
Anthelmintic Applications
Some thiazole compounds are used as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body .
Vulcanising Accelerators
Thiazole derivatives such as mercaptobenzothiazole are used as vulcanising accelerators in the rubber industry .
Photographic Sensitizers
Certain thiazole derivatives are used as photographic sensitizers, which are compounds that increase the sensitivity of photographic films .
Anti-infective Potential
Thiazole derivatives have been explored for their anti-infective properties, particularly in patents filed from 2000-2017 focusing on anti-infective and anticancer potential .
Dyes and Metal Complexes
Thiazoles are used in dyes and their metal complexes due to their key electronic properties and chemical reactivity. They have miscellaneous applications in this field .
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-12-15(10-19-16(22)11-21-8-4-5-9-21)23-17(20-12)13-6-2-3-7-14(13)18/h2-9H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOYQZQDPWYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide |
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